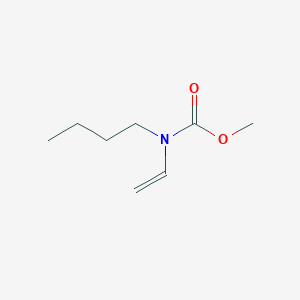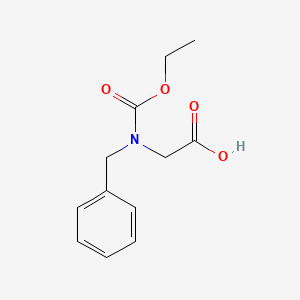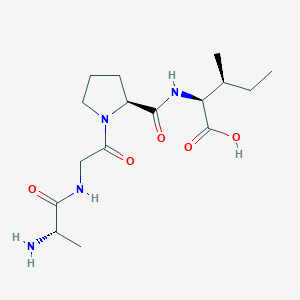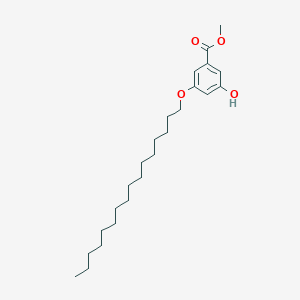![molecular formula C19H24O7S B14243301 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol CAS No. 185200-76-4](/img/structure/B14243301.png)
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol is a complex organic compound that combines the structural features of a sulfonic acid and a dioxane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol typically involves multiple steps:
-
Formation of 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
Starting Materials: Phenol, ethylene oxide, and 1,3-dioxane.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring.
Procedure: Phenol reacts with ethylene oxide to form 2-phenoxyethanol, which is then cyclized with 1,3-dioxane under acidic conditions to yield 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
-
Sulfonation to form 4-Methylbenzenesulfonic acid
Starting Material: Toluene.
Reaction Conditions: The sulfonation reaction is carried out using concentrated sulfuric acid at elevated temperatures.
Procedure: Toluene is sulfonated to form 4-Methylbenzenesulfonic acid.
-
Coupling Reaction
Starting Materials: 4-Methylbenzenesulfonic acid and 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Procedure: The two compounds are coupled together to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the dioxane ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduction of the sulfonic acid group can yield sulfonyl hydrides or thiols.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Carried out under various conditions depending on the desired substitution.
Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated as a drug delivery agent due to its unique structural features.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or activator of various enzymes.
- Receptors: It may interact with cellular receptors to modulate signaling pathways.
-
Pathways Involved
- Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
- Metabolic Pathways: It may affect metabolic pathways by interacting with key enzymes and intermediates.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-4-yl)oxy]ethanol.
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-6-yl)oxy]ethanol.
-
Comparison
Structural Differences: The position of the dioxane ring and the substituents can vary, leading to differences in chemical properties and reactivity.
Chemical Properties: The unique combination of the sulfonic acid and dioxane moieties in this compound imparts distinct chemical properties that are not observed in similar compounds.
Applications: The specific structural features of this compound make it suitable for applications that may not be feasible with other similar compounds.
Eigenschaften
CAS-Nummer |
185200-76-4 |
|---|---|
Molekularformel |
C19H24O7S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol |
InChI |
InChI=1S/C12H16O4.C7H8O3S/c13-6-7-14-11-8-15-12(16-9-11)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11-13H,6-9H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
CHHZTPYLSPDXTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)



![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)



![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)




